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Compound of Interest

Compound Name: CEP-33779

Cat. No.: B612251 Get Quote

Technical Support Center: CEP-33779
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the

selective JAK2 inhibitor, CEP-33779.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CEP-33779?

A1: CEP-33779 is a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][2] JAK2 is a

critical enzyme in the signaling pathways of several proinflammatory cytokines, including

interleukin-6 (IL-6) and interferon-gamma (IFNγ).[3] By inhibiting JAK2, CEP-33779 blocks the

phosphorylation and activation of downstream signaling proteins, primarily Signal Transducer

and Activator of Transcription 3 (STAT3) and STAT5.[3][4] This disruption of the JAK/STAT

pathway leads to reduced inflammation and has shown efficacy in various preclinical models of

autoimmune diseases and cancer.[3][5]

Q2: What is the recommended starting dosage for CEP-33779 in mice?

A2: Based on published studies, a common starting dosage range for CEP-33779 in various

mouse models is 30-55 mg/kg, administered orally twice daily (b.i.d.).[3][6] However, effective

doses have been reported from 10 mg/kg to 100 mg/kg b.i.d., depending on the disease model

and desired therapeutic effect.[3][6] For instance, in mouse models of rheumatoid arthritis,
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doses of 30, 55, and 100 mg/kg have been used, while in a model of colitis-induced colorectal

cancer, doses of 10, 30, and 55 mg/kg were effective.[3][7]

Q3: How should I adjust the dosage of CEP-33779 for different mouse strains (e.g., C57BL/6

vs. BALB/c)?

A3: Currently, there are no published studies that directly compare the pharmacokinetics (PK)

and pharmacodynamics (PD) of CEP-33779 across different mouse strains. However, a study

on eight different marketed drugs showed a good general agreement of PK parameters

between BALB/c, C57BL/6, and CD-1 mice, suggesting that large dose adjustments may not

always be necessary.[3][7]

As a general recommendation in the absence of specific data for CEP-33779:

Start with the established effective dose range of 30-55 mg/kg b.i.d. for your specific disease

model.

If switching between common inbred strains like C57BL/6 and BALB/c, it is advisable to

begin with the same dose.

For any new strain or if you observe unexpected efficacy or toxicity, it is highly recommended

to conduct a pilot study with a small cohort of animals to determine the optimal dose. This

could involve a small dose-ranging experiment to assess both therapeutic efficacy and any

potential adverse effects.

Q4: How should CEP-33779 be formulated for oral administration in mice?

A4: CEP-33779 is typically formulated as a suspension for oral gavage. A common vehicle

consists of Polyethylene glycol 400 (PEG400) with a small percentage of Dimethyl sulfoxide

(DMSO) to aid in initial dissolution.[1] For example, the compound can be dissolved in DMSO

(to a final concentration of 1%) and then suspended in PEG400.[1] Another suggested

formulation for a clear solution involves dissolving the compound in DMSO, then mixing with

PEG300 and Tween80, and finally adding distilled water.[6] It is recommended to use freshly

prepared formulations.[6]

Q5: What is the stability of CEP-33779 in powder form and in solution?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32474442/
https://www.researchgate.net/publication/341770593_Strain-Dependent_Variability_of_Early_Discovery_Small_Molecule_Pharmacokinetics_in_Mice_Does_Strain_Matter
https://www.benchchem.com/product/b612251?utm_src=pdf-body
https://www.benchchem.com/product/b612251?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32474442/
https://www.researchgate.net/publication/341770593_Strain-Dependent_Variability_of_Early_Discovery_Small_Molecule_Pharmacokinetics_in_Mice_Does_Strain_Matter
https://www.benchchem.com/product/b612251?utm_src=pdf-body
https://www.benchchem.com/product/b612251?utm_src=pdf-body
https://www.benchchem.com/product/b612251?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3132063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3132063/
https://www.selleckchem.com/products/cep33779.html
https://www.selleckchem.com/products/cep33779.html
https://www.benchchem.com/product/b612251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A5: In powder form, CEP-33779 is stable for at least 4 years when stored at -20°C.[8] Stock

solutions in DMSO can be stored at -20°C, but it is advisable to aliquot them to avoid repeated

freeze-thaw cycles.[6] For in vivo studies, it is recommended to use freshly prepared

formulations for oral gavage.[6]
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Issue Potential Cause Recommended Solution

Lack of Efficacy

Suboptimal Dosage: The dose

may be too low for the specific

mouse strain or disease

model.

- Increase the dose in a

stepwise manner (e.g., from 30

mg/kg to 55 mg/kg b.i.d.).-

Conduct a pilot dose-response

study to determine the optimal

dose for your experimental

setup.

Improper

Formulation/Administration:

The compound may not be

properly suspended or fully

administered.

- Ensure the compound is well-

suspended before each

administration.- Use

appropriate oral gavage

techniques to ensure the full

dose is delivered.- Prepare

fresh formulations for each

experiment.

Low Bioavailability: The oral

bioavailability of CEP-33779 in

nude mice is estimated to be

around 33%.[5] This can vary

between individuals.

- Ensure proper fasting of

animals before dosing if the

experimental protocol allows,

as food can affect absorption.-

If oral administration remains

an issue, consider alternative

routes if feasible for your study,

though oral is the most

common for this compound.

Observed Toxicity (e.g., weight

loss, lethargy)

Dosage Too High: The

administered dose may be

causing adverse effects.

- Reduce the dosage (e.g.,

from 55 mg/kg to 30 mg/kg

b.i.d.).- Monitor the animals

closely for any signs of toxicity

and record body weight daily.
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Vehicle Toxicity: The vehicle

(e.g., DMSO, PEG400) may be

causing toxicity at the

administered volume or

concentration.

- Administer a vehicle-only

control group to assess for any

vehicle-related effects.- Keep

the percentage of DMSO in the

final formulation as low as

possible (ideally 1% or less).

Variability in Response

Between Animals

Genetic Differences: Even

within an inbred strain, there

can be minor genetic

variations.

- Ensure all mice are from the

same supplier and are age-

and sex-matched.- Increase

the number of animals per

group to improve statistical

power.

Inconsistent Dosing: Variability

in the volume administered or

the concentration of the

suspension.

- Ensure the suspension is

homogenous before drawing

each dose.- Calibrate pipettes

and use precise techniques for

administration.

Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of CEP-33779

Kinase IC₅₀ (nM) Selectivity vs. JAK2

JAK2 1.8 -

JAK1 >72 >40-fold

TYK2 >1440 >800-fold

JAK3 -
65-fold selectivity for JAK2

over JAK3[8]

Data compiled from Selleck Chemicals and Cayman Chemical product pages.[6][8]

Table 2: Reported Effective Oral Dosages of CEP-33779 in Different Mouse Models
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Mouse Model Mouse Strain
Dosage
(mg/kg, b.i.d.)

Outcome Reference

Collagen-

Induced Arthritis

(CIA)

DBA/1 30, 55, 100

Reduced paw

edema and

clinical scores

[3]

Colitis-

Associated

Colorectal

Cancer

BALB/c 10, 30, 55

Reduced tumor

mass and

inflammation

[7]

Systemic Lupus

Erythematosus

(SLE)

MRL/lpr 100

Extended

survival, reduced

splenomegaly

[6]

HEL92 Xenograft Nude Mice 55

Inhibition of

STAT5

phosphorylation

[6]

Experimental Protocols
Protocol 1: Formulation of CEP-33779 for Oral Gavage

Materials:

CEP-33779 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 400 (PEG400)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Procedure:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32474442/
https://www.researchgate.net/publication/341770593_Strain-Dependent_Variability_of_Early_Discovery_Small_Molecule_Pharmacokinetics_in_Mice_Does_Strain_Matter
https://www.selleckchem.com/products/cep33779.html
https://www.selleckchem.com/products/cep33779.html
https://www.benchchem.com/product/b612251?utm_src=pdf-body
https://www.benchchem.com/product/b612251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weigh the required amount of CEP-33779 powder based on the desired final concentration

and the number of animals to be dosed.

In a sterile microcentrifuge tube, add a small volume of DMSO to the CEP-33779 powder to

create a stock solution. The final concentration of DMSO in the dosing solution should not

exceed 1%.

Vortex thoroughly until the powder is completely dissolved in the DMSO.

Add the required volume of PEG400 to the DMSO stock solution to achieve the final desired

concentration of CEP-33779.

Vortex vigorously to create a uniform suspension. If necessary, sonicate for a few minutes to

ensure homogeneity.

Visually inspect the suspension before each administration to ensure it is well-mixed.

Administer the formulation to mice via oral gavage at the calculated volume based on

individual animal body weight.

Protocol 2: In Vivo Pharmacodynamic Assay for JAK2 Inhibition

Objective: To assess the in vivo inhibition of JAK2 signaling by measuring the phosphorylation

of STAT5 in tumor xenografts.

Materials:

Tumor-bearing mice (e.g., HEL92 xenografts)

Formulated CEP-33779

Vehicle control

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE and Western blotting reagents
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Primary antibodies: anti-pSTAT5, anti-total STAT5, anti-GAPDH (loading control)

Secondary antibodies (HRP-conjugated)

Chemiluminescence substrate

Procedure:

Dose tumor-bearing mice orally with either vehicle or CEP-33779 (e.g., 55 mg/kg).

At a predetermined time point post-dosing (e.g., 2 hours), euthanize the mice and excise the

tumors.[3]

Homogenize the tumor tissue in ice-cold lysis buffer.

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE.

Perform SDS-PAGE to separate the proteins by size.

Transfer the proteins to a PVDF membrane.

Block the membrane and then incubate with primary antibodies against pSTAT5 and total

STAT5. A loading control like GAPDH should also be used.

Incubate with the appropriate HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Quantify the band intensities to determine the ratio of pSTAT5 to total STAT5, normalized to

the loading control. A decrease in this ratio in the CEP-33779-treated group compared to the

vehicle group indicates in vivo target engagement.
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Caption: Mechanism of action of CEP-33779 in the JAK/STAT signaling pathway.
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Experiment Setup

Treatment Phase

Analysis

1. Establish Disease Model
(e.g., CIA, Colitis)

2. Randomize into Groups
(Vehicle, CEP-33779 Doses)

3. Prepare CEP-33779 Formulation

4. Administer Orally (b.i.d.)

5. Monitor Health & Disease Progression
(e.g., Clinical Score, Body Weight)

Daily

6. Euthanize at Study Endpoint

7. Collect Tissues
(e.g., Paws, Colon, Spleen, Blood)

8. Pharmacodynamic Analysis
(e.g., pSTAT levels)

9. Efficacy Analysis
(e.g., Histology, Cytokine Levels)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in
two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

2. apexbt.com [apexbt.com]

3. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice:
Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

4. research.rug.nl [research.rug.nl]

5. medchemexpress.com [medchemexpress.com]

6. CEP-33779 | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

7. researchgate.net [researchgate.net]

8. caymanchem.com [caymanchem.com]

To cite this document: BenchChem. [Adjusting CEP-33779 dosage for different mouse
strains]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612251#adjusting-cep-33779-dosage-for-different-
mouse-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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